REACTION_CXSMILES
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[CH3:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][C:3]=1[C:11]([F:14])([F:13])[F:12].S(=O)(=O)(O)O.[CH2:20](O)[CH3:21]>>[CH3:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([O:8][CH2:20][CH3:21])=[O:7])=[CH:4][C:3]=1[C:11]([F:12])([F:13])[F:14]
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Name
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|
Quantity
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24.5 g
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Type
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reactant
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Smiles
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CC1=C(C=C(C(=O)O)C=C1)C(F)(F)F
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Name
|
|
Quantity
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6.5 mL
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Type
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reactant
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Smiles
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S(O)(O)(=O)=O
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Name
|
|
Quantity
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245 mL
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Type
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reactant
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Smiles
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C(C)O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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After reaching room temperature
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Type
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CUSTOM
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Details
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is evaporated
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Type
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ADDITION
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Details
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the residue is neutralized by addition of saturated aqueous NaHCO3 solution
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Type
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EXTRACTION
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Details
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The mixture is extracted with ethyl acetate (3×40 ml)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over Na2SO4
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Type
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CUSTOM
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Details
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evaporated to dryness
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Type
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CUSTOM
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Details
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to afford a pale yellow oil
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Name
|
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Type
|
|
Smiles
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CC1=C(C=C(C(=O)OCC)C=C1)C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |